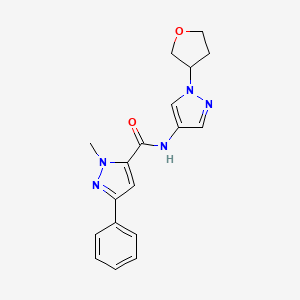

1-甲基-3-苯基-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

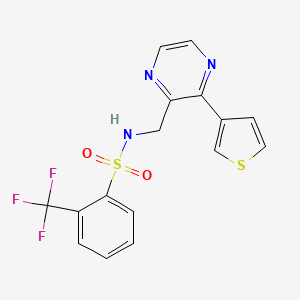

The compound "1-methyl-3-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides involves the comparison with reference compounds for cannabinoid receptor affinity and involves substituents that influence selectivity for hCB1 or hCB2 receptors . Similarly, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides includes testing against phytopathogenic fungi, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds . Another method involves the use of TBTU as a catalyst for the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides . These methods highlight the versatility in synthesizing pyrazole derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the molecular docking studies of substituted pyrazole carboxamides suggest that the carbonyl oxygen and substituents at the nitrogen play a significant role in receptor affinity and activity . The structure-activity relationships of novel pyrazole carboxamides are further elucidated through topomer CoMFA, which helps in understanding the interactions with biological targets . The crystal structure of a pyrazole derivative has been determined, revealing the importance of dihedral angles and hydrogen bond interactions in the stability and activity of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the synthesis of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates involves reactions between pyrazolidine-3-ones, aldehydes, and methyl methacrylate, with some isomers showing high activity against Plasmodium falciparum dihydroorotate dehydrogenase . The Hofmann rearrangement of the amide of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid leads to the formation of 3-amino-5-(4-methylfurazan-3-yl)-4-nitro-1H-pyrazole, demonstrating the chemical versatility of pyrazole carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be high, as indicated by a pyrazole derivative being stable up to 190°C . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and formation of supramolecular motifs . The electronic structures and solvent effects on structural parameters of pyrazole derivatives can be studied using ab-initio methods, which help in identifying electrophilic and nucleophilic regions on the molecular surface . These properties are essential for understanding the behavior of pyrazole derivatives in different environments and their potential applications.

科学研究应用

化学合成和反应性

该化合物在结构上与吡唑衍生物相似,后者因其多样的化学反应性和合成方法而被广泛研究。例如,研究表明,微波辅助合成可用于有效地生产 3-甲基-1-苯基-1H-吡唑-5-甲酰胺的 N-(1H-四唑-5-基) 衍生物,这表明合成相关化合物(如 1-甲基-3-苯基-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)-1H-吡唑-5-甲酰胺)的潜在途径。这些衍生物表现出一系列活性,包括杀菌、杀虫、除草和抗菌特性,突出了此类化合物在各个科学研究领域的广泛适用性 (胡等人,2011)。

生物活性

吡唑衍生物已被合成并评估了其对各种癌细胞系的细胞毒活性。例如,5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺已在体外开发并测试了对艾氏腹水癌 (EAC) 细胞的细胞毒活性。这表明 1-甲基-3-苯基-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)-1H-吡唑-5-甲酰胺 在新型抗癌剂的开发中具有潜在的研究应用 (哈桑等人,2014)。

抗真菌特性

对吡唑衍生物(例如新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺的合成)的进一步研究揭示了对各种植物病原真菌的显着抗真菌活性。这一研究方向为探索 1-甲基-3-苯基-N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)-1H-吡唑-5-甲酰胺 的抗真菌潜力奠定了基础,这可能为控制农业和医学中的真菌病原体提供新的解决方案 (杜等人,2015)。

属性

IUPAC Name |

2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-22-17(9-16(21-22)13-5-3-2-4-6-13)18(24)20-14-10-19-23(11-14)15-7-8-25-12-15/h2-6,9-11,15H,7-8,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLYOINQBRKWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)